

# TP-3654 and Ruxolitinib: A Synergistic Combination in Myelofibrosis Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **TP-3654**

Cat. No.: **B611452**

[Get Quote](#)

New research highlights the potent synergistic effects of the selective PIM1 kinase inhibitor, **TP-3654**, when combined with the JAK inhibitor, ruxolitinib, in preclinical models of myelofibrosis (MF). This combination therapy demonstrates a marked improvement in key disease hallmarks, including the near-complete elimination of bone marrow fibrosis, a significant challenge in current MF treatment.

Myelofibrosis is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, enlarged spleen (splenomegaly), and abnormal blood cell counts.<sup>[1][2]</sup> While ruxolitinib, a JAK1/JAK2 inhibitor, is a standard treatment that can reduce splenomegaly and symptoms, it often fails to reverse bone marrow fibrosis.<sup>[1][2]</sup> **TP-3654**, an orally available second-generation PIM kinase inhibitor, targets a different oncogenic pathway, creating a strong rationale for combination therapy.<sup>[3]</sup>

## Enhanced Efficacy in Preclinical Models

Studies in murine models with JAK2V617F and MPLW515L mutations, which are common drivers of MF, have shown that the combination of **TP-3654** and ruxolitinib leads to significantly better outcomes than either drug alone.<sup>[1][4]</sup> The combination therapy almost completely normalized white blood cell and neutrophil counts and spleen size in mice with the JAK2V617F mutation.<sup>[1][2]</sup>

Most notably, the combined treatment resulted in a dramatic reduction and, in some cases, complete elimination of bone marrow and spleen fibrosis, an effect not seen with ruxolitinib monotherapy.<sup>[1][2][4]</sup> Furthermore, **TP-3654** and ruxolitinib synergistically induce apoptosis

(programmed cell death) in hematopoietic cells expressing the JAK2V617F mutation.[1][2] This synergistic effect also extends to overcoming resistance to JAK2 inhibition.[1][2]

An ongoing global Phase 1/2 clinical trial (NCT04176198) is currently evaluating **TP-3654** as a monotherapy and in combination with ruxolitinib or another JAK inhibitor, momelotinib, in patients with myelofibrosis.[5][6] Preliminary data from the monotherapy arm have shown that **TP-3654** is well-tolerated with limited myelosuppressive side effects and shows early signs of clinical activity, including spleen volume reduction and symptom improvement.[5][7][8]

## Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies comparing **TP-3654** monotherapy, ruxolitinib monotherapy, and the combination therapy.

Table 1: Hematological Parameters in JAK2V617F Murine Model

| Treatment Group       | White Blood Cell (WBC) Count | Neutrophil Count             |
|-----------------------|------------------------------|------------------------------|
| Vehicle               | Elevated                     | Elevated                     |
| TP-3654               | Significantly Reduced        | Significantly Reduced        |
| Ruxolitinib           | Normalized                   | Normalized                   |
| TP-3654 + Ruxolitinib | Almost Completely Normalized | Almost Completely Normalized |

Table 2: Spleen Size and Bone Marrow Fibrosis in Murine Models

| Treatment Group       | Spleen Size/Weight                    | Bone Marrow Fibrosis         |
|-----------------------|---------------------------------------|------------------------------|
| Vehicle               | Significantly Enlarged                | Severe                       |
| TP-3654               | Significantly Reduced                 | Markedly Reduced             |
| Ruxolitinib           | Significantly Reduced                 | Not Significantly Altered    |
| TP-3654 + Ruxolitinib | Greater Reduction / Almost Normalized | Almost Completely Eliminated |

Table 3: Cellular Effects in JAK2V617F-Expressing Cells

| Treatment             | Effect on Apoptosis               | Effect on Colony Formation (MF CD34+ cells) |
|-----------------------|-----------------------------------|---------------------------------------------|
| TP-3654               | Marked Apoptosis                  | Significantly Reduced                       |
| Ruxolitinib           | Modest Apoptosis                  | Reduced                                     |
| TP-3654 + Ruxolitinib | Synergistically Induced Apoptosis | Greater Inhibition                          |

## Experimental Protocols

In Vivo Murine Model of Myelofibrosis: Homozygous JAK2V617F knock-in mice, which rapidly develop high-grade myelofibrosis, were utilized to assess the in vivo efficacy of **TP-3654** alone or in combination with ruxolitinib.<sup>[1]</sup> Mice were treated with vehicle, **TP-3654**, ruxolitinib, or a combination of **TP-3654** and ruxolitinib.<sup>[1]</sup> Hematological parameters, spleen size, and bone marrow fibrosis were evaluated following the treatment period.<sup>[1][4]</sup> Histopathological analysis of the bone marrow and spleen was performed to assess the degree of fibrosis.<sup>[1]</sup> A similar experimental design was used in a bone marrow transplantation mouse model with the MPLW515L mutation.<sup>[1][4]</sup>

Cell Proliferation and Apoptosis Assays: Murine Ba/F3 cells expressing JAK2V617F or MPLW515L, and human JAK2V617F-positive cell lines (HEL, SET-2, UKE-1), were used to evaluate the effect of **TP-3654** on cell proliferation and apoptosis.<sup>[1]</sup> Cells were treated with varying concentrations of **TP-3654**, ruxolitinib, or the combination.<sup>[4]</sup> Cell proliferation was measured using standard assays, and apoptosis was assessed by flow cytometry.<sup>[4]</sup>

Colony Formation Assays: CD34+ hematopoietic progenitor cells from patients with myelofibrosis were cultured in methylcellulose medium in the presence of vehicle (DMSO), **TP-3654**, ruxolitinib, or the combination of **TP-3654** and ruxolitinib to assess the impact on myeloid colony formation.<sup>[4]</sup>

## Signaling Pathways and Experimental Workflow

The synergistic effect of **TP-3654** and ruxolitinib is believed to stem from the dual targeting of distinct but interconnected signaling pathways that drive myelofibrosis.



[Click to download full resolution via product page](#)

Caption: Dual inhibition of JAK/STAT and PIM1 pathways by ruxolitinib and **TP-3654**.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing **TP-3654** synergy with other drugs.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 6. Findings from a Phase I/II trial of nuvisertib in the treatment of R/R myelofibrosis | VJHemOnc [vjhemonc.com]
- 7. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 8. [onclive.com](http://onclive.com) [onclive.com]

- To cite this document: BenchChem. [TP-3654 and Ruxolitinib: A Synergistic Combination in Myelofibrosis Treatment]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611452#assessing-the-synergistic-effects-of-tp-3654-with-other-drugs>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)